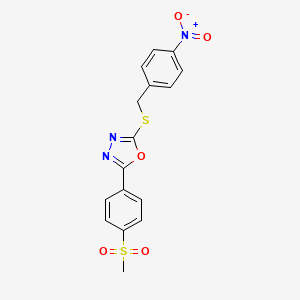

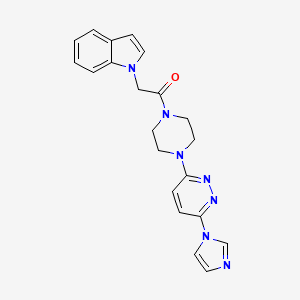

![molecular formula C19H22N4O B2778034 4-(5-异丙基-3-苯基吡唑并[1,5-a]嘧啶-7-基)吗啉 CAS No. 900263-12-9](/img/structure/B2778034.png)

4-(5-异丙基-3-苯基吡唑并[1,5-a]嘧啶-7-基)吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

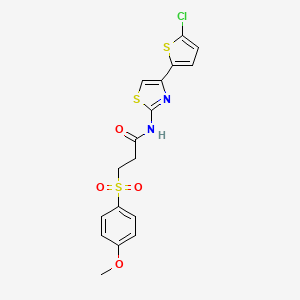

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine, also known as IPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPP belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

科学研究应用

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold exhibits promising antitumor properties. Researchers have explored its potential as an antitumor scaffold by synthesizing derivatives and evaluating their cytotoxic effects. These compounds may interfere with cancer cell growth, making them valuable candidates for drug development .

Enzymatic Inhibition

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine derivatives have been investigated for their enzymatic inhibitory activity. By targeting specific enzymes, these compounds could play a role in disease management. Further studies are needed to identify specific enzyme targets and optimize their inhibitory effects .

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine core serves as a privileged scaffold in medicinal chemistry. Its synthetic versatility allows modifications at various positions, enabling the design of diverse drug candidates. Researchers have explored this scaffold for novel drug discovery, aiming to enhance efficacy and reduce side effects .

Photophysical Properties

Beyond their biological applications, pyrazolo[1,5-a]pyrimidines possess significant photophysical properties. These compounds exhibit unique behavior under light, making them interesting for material science applications. Researchers have explored their use in optoelectronic devices, sensors, and imaging agents .

Combinatorial Library Design

The rigid and planar structure of pyrazolo[1,5-a]pyrimidines makes them suitable for combinatorial library design. Researchers can modify the periphery of this scaffold to create diverse libraries of compounds. These libraries serve as valuable resources for drug screening and lead optimization .

EGFR Inhibition

Specific derivatives of this scaffold have demonstrated tolerance for the EGFR (epidermal growth factor receptor) pocket. Understanding their interactions with EGFR can guide drug design for cancer therapy. For example, compound 5i has shown promising interactions with Met769, a critical residue in EGFR .

属性

IUPAC Name |

4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-14(2)17-12-18(22-8-10-24-11-9-22)23-19(21-17)16(13-20-23)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHANBRFROCVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C=NN2C(=C1)N3CCOCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321005 |

Source

|

| Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

CAS RN |

900263-12-9 |

Source

|

| Record name | 4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)

![3-[3-(dimethylamino)propyl]-1-methyl-7-pyridin-4-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2777960.png)

![3-Methyl-5-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2777964.png)

![N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2777965.png)